

Unveiling the Chemical Landscape of Niraparib Metabolite M1: A Technical Guide

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Compound of Interest

Compound Name: Niraparib metabolite M1

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Gaithersburg, MD – This technical guide provides a comprehensive overview of the chemical properties of **Niraparib metabolite M1**, a primary metabolic byproduct of the poly(ADP-ribose) polymerase (PARP) inhibitor Niraparib. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, experimental methodologies, and pathway visualizations to facilitate a deeper understanding of this significant metabolite.

Executive Summary

Niraparib, a potent PARP inhibitor, undergoes significant metabolism in the body, primarily forming the inactive metabolite M1 through amide hydrolysis. Understanding the chemical and pharmacological characteristics of M1 is crucial for a complete safety and efficacy profile of Niraparib. This guide summarizes the known chemical properties of M1, details the experimental protocols for its analysis, and visualizes its metabolic formation and the signaling pathway of its parent compound.

Chemical and Physical Properties of Niraparib Metabolite M1

Niraparib metabolite M1, systematically named 2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxylic acid, is the product of carboxylesterase-catalyzed hydrolysis of the amide group of Niraparib.^{[1][2]} This biotransformation results in a molecule with distinct physicochemical

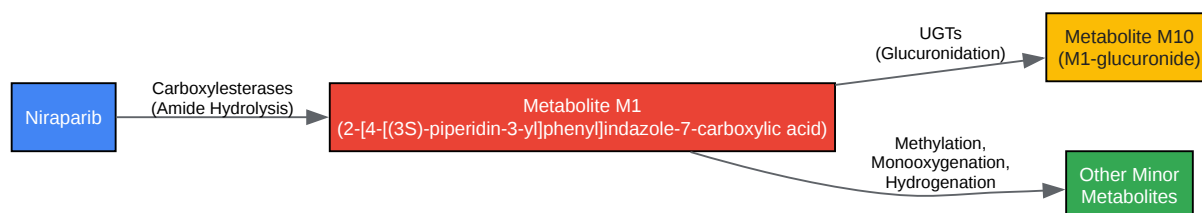
properties compared to the parent drug. While Niraparib is an active PARP inhibitor, M1 is considered pharmacologically inactive.[\[1\]](#)[\[2\]](#)

A summary of the key quantitative properties of **Niraparib metabolite M1** is presented in the table below.

| Property | Value | Source |
|------------------------|---|---|
| Molecular Formula | C ₁₉ H ₁₉ N ₃ O ₂ | [3] |
| Molecular Weight | 321.37 g/mol | [3] [4] [5] |
| CAS Number | 1476777-06-6 | [3] |
| LogP | 4.01 | [6] |
| pKa (Strongest Acidic) | 14.03 | [1] |
| pKa (Strongest Basic) | 10.08 | [1] |
| Solubility in DMSO | ≥ 100 mg/mL (311.17 mM) | [3] [4] [5] [7] |
| Terminal Half-life | ~78.4 hours | [8] |

Metabolic Pathway of Niraparib to M1

Niraparib is primarily metabolized in the liver by carboxylesterases, which hydrolyze the amide bond to form the carboxylic acid derivative, M1.[\[1\]](#)[\[2\]](#) M1 is the major circulating metabolite of Niraparib.[\[1\]](#)[\[2\]](#) Subsequently, M1 can undergo further phase II metabolism, primarily through glucuronidation mediated by UDP-glucuronosyltransferases (UGTs), to form the M10 metabolite.[\[1\]](#)[\[2\]](#) Other minor metabolic pathways for M1 include methylation, monooxygenation, and hydrogenation.[\[1\]](#)[\[2\]](#)



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Metabolic conversion of Niraparib to its primary metabolite M1 and subsequent products.

Experimental Protocols

Quantification of Niraparib Metabolite M1 in Human Plasma

This section details a representative experimental protocol for the quantitative analysis of M1 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely adopted and sensitive method.^{[9][10]}

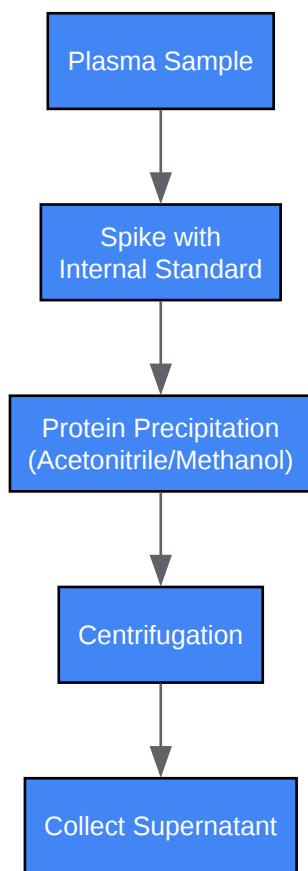
Objective: To determine the concentration of **Niraparib metabolite M1** in human plasma samples.

Methodology:

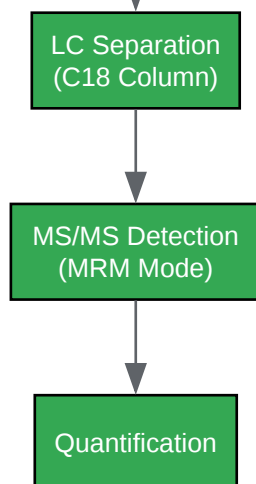
- Sample Preparation:
 - Thaw frozen human plasma samples at room temperature.
 - To 100 μ L of plasma, add an internal standard (e.g., a stable isotope-labeled M1).
 - Perform protein precipitation by adding 400 μ L of a mixture of acetonitrile and methanol (50:50, v/v).
 - Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
 - Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube for analysis.
- Chromatographic Separation:
 - Inject an aliquot of the supernatant onto a C18 reverse-phase HPLC column (e.g., SunFire C18).^[9]
 - Employ a gradient elution method with a mobile phase consisting of:

- Mobile Phase A: 20 mM ammonium acetate in water.[9]
- Mobile Phase B: A mixture of formic acid, acetonitrile, and methanol (e.g., 0.1:50:50, v/v/v).[9]
- The gradient should be optimized to achieve good separation of M1 from other plasma components and the parent drug, Niraparib.
- Mass Spectrometric Detection:
 - Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode.[9]
 - Monitor the transition of the protonated molecular ion of M1 to a specific product ion (Multiple Reaction Monitoring - MRM).
 - Similarly, monitor the MRM transition for the internal standard.
- Quantification:
 - Construct a calibration curve by analyzing plasma samples spiked with known concentrations of M1.
 - Calculate the concentration of M1 in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Sample Preparation



Analysis

[Click to download full resolution via product page](#)Workflow for the quantification of **Niraparib metabolite M1** in plasma by LC-MS/MS.

PARP Inhibition Assay

To confirm the pharmacological inactivity of M1, a PARP inhibition assay can be performed. This assay measures the enzymatic activity of PARP1 in the presence of an inhibitor.

Objective: To assess the inhibitory effect of **Niraparib metabolite M1** on PARP1 enzymatic activity.

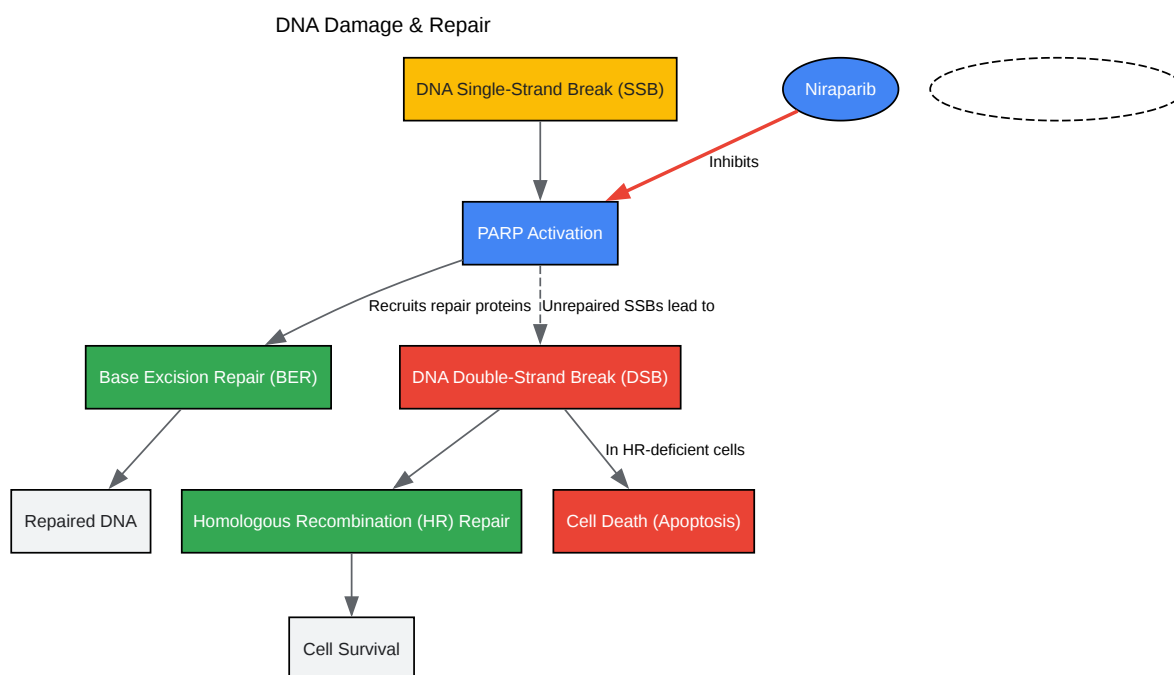
Methodology:

- Assay Principle: A common format is a colorimetric or chemiluminescent assay that measures the incorporation of biotinylated NAD⁺ onto histone proteins by PARP1.
- Materials:
 - Recombinant human PARP1 enzyme.
 - Histone-coated microplate.
 - Biotinylated NAD⁺.
 - Streptavidin-HRP conjugate.
 - Chemiluminescent or colorimetric substrate.
 - Niraparib (as a positive control).
 - **Niraparib metabolite M1** (test compound).
 - Vehicle control (e.g., DMSO).
- Procedure:
 - Add the test compound (M1) and controls (Niraparib, vehicle) at various concentrations to the wells of the histone-coated plate.
 - Add the PARP1 enzyme to all wells except the blank.
 - Initiate the reaction by adding biotinylated NAD⁺.

- Incubate the plate to allow for the PARP-catalyzed reaction to occur.
- Wash the plate to remove unincorporated reagents.
- Add Streptavidin-HRP conjugate and incubate.
- Wash the plate again.
- Add the substrate and measure the resulting signal (absorbance or luminescence) using a plate reader.
- Data Analysis:
 - Calculate the percent inhibition of PARP1 activity for each concentration of the test compound and control.
 - Determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited) for Niraparib.
 - Confirm that M1 does not exhibit significant inhibition at relevant concentrations.

Signaling Pathway Context: PARP Inhibition

Niraparib exerts its therapeutic effect by inhibiting PARP enzymes, primarily PARP-1 and PARP-2. These enzymes play a critical role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.^{[1][2]} Inhibition of PARP leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into more lethal DNA double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality. As an inactive metabolite, M1 does not engage in this pathway.



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Mechanism of action of Niraparib via PARP inhibition and the inactive role of M1.

Conclusion

Niraparib metabolite M1 is the principal, inactive metabolite of Niraparib. Its chemical properties, characterized by the presence of a carboxylic acid group, distinguish it from the parent compound. The formation of M1 via amide hydrolysis is a key step in the metabolism of Niraparib. The analytical methods detailed in this guide provide a robust framework for its quantification, and the pathway diagrams offer a clear visualization of its metabolic and pharmacological context. A thorough understanding of M1 is integral to the comprehensive characterization of Niraparib's disposition in the body.

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